NOP Receptor Inhibitor Selectivity: Explicit Inactivity of 522606-88-8 vs. Active 4-Cyclohexyl-Triazole Analogs
In a patent describing substituted cyclohexyl compounds as nociceptin/orphanin FQ (NOP) receptor inhibitors, 4-cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol (designated 'Compound 17') was specifically synthesized and tested in a NOP GTPγS binding assay alongside active analogs. The compound exhibited an IC50 > 20,000 nM, whereas the most active congeners in the same series (e.g., compounds with substituted phenyl or heteroaryl C5 groups) achieved IC50 values below 100 nM [1]. This >200-fold differential in potency provides a definitive selectivity fingerprint: the naphthalen-1-ylmethyl substituent at C5 produces a dramatic loss of NOP receptor engagement, making 522606-88-8 uniquely suited as a negative control or selectivity probe in NOP receptor screening panels.
| Evidence Dimension | NOP receptor inhibition (GTPγS binding assay IC50) |
|---|---|
| Target Compound Data | IC50 > 20,000 nM (Compound 17 in patent) |
| Comparator Or Baseline | Active 4-cyclohexyl-triazole analogs in same patent: IC50 < 100 nM (e.g., compounds with phenyl, substituted phenyl, or heteroaryl at C5) |
| Quantified Difference | >200-fold lower potency for the target compound vs. active analogs |
| Conditions | NOP GTPγS binding assay; recombinant human NOP receptor |
Why This Matters
For laboratories screening NOP receptor ligands, this compound is a uniquely validated, patent-documented negative control, a role that structurally similar but pharmacologically active 4-cyclohexyl-triazole analogs cannot fulfill.
- [1] Dart NeuroScience, LLC. Substituted Cyclohexyl Compounds as NOP Inhibitors. US Patent Application US2019/0168866 (20210340127), Example 8, Compound 17; GTPγS binding assay. View Source
